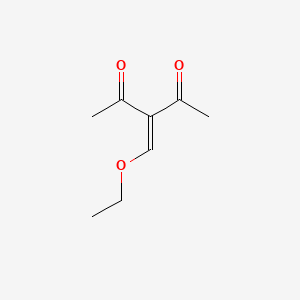

3-(Ethoxymethylene)pentane-2,4-dione

Description

The exact mass of the compound 3-(Ethoxymethylene)pentane-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Ethoxymethylene)pentane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Ethoxymethylene)pentane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(ethoxymethylidene)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTXGKOHFZJUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286589 | |

| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33884-41-2 | |

| Record name | 33884-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Physicochemical Properties of 3-(Ethoxymethylene)pentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethoxymethylene)pentane-2,4-dione, also known by its IUPAC name 3-(ethoxymethylidene)pentane-2,4-dione, is a dicarbonyl compound with significant applications in organic synthesis.[1][2] Its utility stems from the presence of multiple reactive sites, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds and a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the known physical properties of 3-(Ethoxymethylene)pentane-2,4-dione, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

The physical characteristics of 3-(Ethoxymethylene)pentane-2,4-dione have been determined through various analytical methods. A summary of these properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₃ | [1][2][3] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| Appearance | Clear yellow liquid | [2][3] |

| Boiling Point | 140-142 °C at 16 mmHg 303.3 °C at 760 mmHg | [2][3] |

| Density | 1.01 g/cm³ | [2][3] |

| Refractive Index | 1.483 - 1.485 | [2] |

| CAS Number | 33884-41-2 | [1][2] |

Experimental Protocols

Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione

The primary method for the synthesis of 3-(Ethoxymethylene)pentane-2,4-dione involves the reaction of pentane-2,4-dione with an orthoformate.[1] The following protocol is a generalized procedure based on available literature.

Materials:

-

Pentane-2,4-dione

-

Triethyl orthoformate or Ethyl orthoformate[1]

-

Acid catalyst (e.g., p-toluenesulfonic acid) (optional)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Ethanol (for washing)

-

Standard laboratory glassware for heating and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentane-2,4-dione and triethyl orthoformate. For a more controlled reaction, the setup should allow for an inert atmosphere, which can be achieved by purging with argon gas.[1]

-

Heating: The reaction mixture is heated to a temperature of approximately 107°C.[1] The reaction is typically carried out for several hours (e.g., 8 hours) to ensure completion.[1] In some variations of the synthesis, an acid catalyst is added to facilitate the reaction.[1]

-

Cooling and Precipitation: After the heating period, the reaction mixture is allowed to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

Isolation: The precipitated product is isolated by filtration.

-

Washing: The isolated solid is washed with a suitable solvent, such as ethanol, to remove any unreacted starting materials or byproducts.[1]

-

Drying: The final product is dried under vacuum to remove any residual solvent.

Characterization:

The identity and purity of the synthesized 3-(Ethoxymethylene)pentane-2,4-dione can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Logical Relationships and Workflows

The synthesis of 3-(Ethoxymethylene)pentane-2,4-dione can be represented as a straightforward workflow, illustrating the progression from reactants to the final product.

References

3-(Ethoxymethylene)pentane-2,4-dione chemical structure and IUPAC name.

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and reactivity of 3-(Ethoxymethylene)pentane-2,4-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and IUPAC Name

The chemical structure of 3-(Ethoxymethylene)pentane-2,4-dione is characterized by a pentane-2,4-dione backbone with an ethoxymethylene group attached to the third carbon.

Chemical Structure:

The correct IUPAC name for this compound is 3-(ethoxymethylidene)pentane-2,4-dione .[1][2][3] This nomenclature accurately reflects the presence of an ethoxy group (=CH-O-CH2-CH3) attached to the central carbon of the pentane-2,4-dione structure.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3-(Ethoxymethylene)pentane-2,4-dione is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H12O3 | [1][3] |

| Molecular Weight | 156.18 g/mol | [1][3] |

| Appearance | Clear yellow liquid | |

| Boiling Point | 140-142 °C at 15 mmHg | |

| Density | 1.01 g/cm³ | |

| Refractive Index | 1.484 | |

| CAS Number | 33884-41-2 | [1][3] |

| InChI Key | ITTXGKOHFZJUEX-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCOC=C(C(=O)C)C(=O)C | [1][3] |

Experimental Protocols

Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione

The most common and efficient method for the synthesis of 3-(Ethoxymethylene)pentane-2,4-dione is through the reaction of pentane-2,4-dione (also known as acetylacetone) with triethyl orthoformate.

Reaction Scheme:

Detailed Experimental Protocol:

-

Reagents and Equipment:

-

Pentane-2,4-dione

-

Triethyl orthoformate

-

Acetic anhydride (optional, as a dehydrating agent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

-

Procedure:

-

In a clean, dry round-bottom flask, combine one equivalent of pentane-2,4-dione and a slight excess (1.1 to 1.5 equivalents) of triethyl orthoformate. Acetic anhydride can be added to the reaction mixture to act as a dehydrating agent and drive the reaction to completion.

-

Equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain the reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The ethanol and any unreacted starting materials are removed by distillation under reduced pressure.

-

The crude product is then purified by fractional distillation under high vacuum to yield pure 3-(Ethoxymethylene)pentane-2,4-dione as a clear yellow liquid.

-

Reactivity and Applications in Synthesis

3-(Ethoxymethylene)pentane-2,4-dione is a versatile intermediate in organic synthesis, primarily due to the presence of both electrophilic and nucleophilic centers. A key application is in the synthesis of various heterocyclic compounds.

Synthesis of Pyrazole Derivatives

The reaction of 3-(Ethoxymethylene)pentane-2,4-dione with hydrazine derivatives is a common method for the preparation of substituted pyrazoles, which are important scaffolds in medicinal chemistry.

Experimental Workflow for Pyrazole Synthesis:

The following diagram illustrates the general workflow for the synthesis of a pyrazole derivative from 3-(Ethoxymethylene)pentane-2,4-dione and a substituted hydrazine.

References

Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(ethoxymethylene)pentane-2,4-dione, a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the prevalent synthetic pathway, including a detailed experimental protocol, quantitative data, and a visualization of the reaction mechanism.

Core Synthesis Pathway

The most common and efficient method for the synthesis of 3-(ethoxymethylene)pentane-2,4-dione is the reaction of pentane-2,4-dione (also known as acetylacetone) with triethyl orthoformate.[1][2][3] This reaction introduces an ethoxymethylene group to the central carbon of the pentane-2,4-dione backbone.[1] The process can be facilitated by the use of acetic anhydride or acidic conditions.[1][2][3]

The reaction proceeds via a two-step mechanism. First, pentane-2,4-dione undergoes enolization, a process that can be catalyzed by acid, to form its more nucleophilic enol tautomer. Subsequently, the enol intermediate reacts with triethyl orthoformate in a condensation reaction, leading to the formation of the final product and ethanol as a byproduct.[1] To prevent the hydrolysis of the orthoformate, the reaction is typically carried out under anhydrous conditions.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of 3-(ethoxymethylene)pentane-2,4-dione.

| Parameter | Value | Reference |

| Starting Material 1 | Pentane-2,4-dione | [2] |

| Molar Amount (mol) | 2.5 | [2] |

| Mass (g) | 253 | [2] |

| Starting Material 2 | Triethyl orthoformate | [2] |

| Molar Amount (mol) | 7.5 | [2] |

| Mass (g) | 1,110 | [2] |

| Reagent | Acetic anhydride | [2] |

| Mass (g) | 8 | [2] |

| Additive | Acetic acid | [2] |

| Mass (g) | ~23 | [2] |

| Reaction Time | 2 - 3 hours | [2] |

| Reaction Condition | Ebullition (boiling) with vigorous stirring | [2] |

| Product | 3-(Ethoxymethylene)pentane-2,4-dione | [2] |

| Mass (g) | 355 | [2] |

| Yield | 91% (based on acetylacetone) | [2] |

| Purification | Distillation under reduced pressure (0.1 to 0.3 Torr) | [2] |

Experimental Protocol

The following detailed methodology is adapted from a documented synthesis of 3-(ethoxymethylene)pentane-2,4-dione.[2]

Materials:

-

Pentane-2,4-dione (253 g, 2.5 moles)

-

Triethyl orthoformate (1,110 g, 7.5 moles)

-

Acetic anhydride (8 g)

-

Acetic acid (~23 g)

Procedure:

-

In a flask equipped for vigorous stirring and distillation, combine 253 g (2.5 moles) of pentane-2,4-dione, 1,110 g (7.5 moles) of triethyl orthoformate, and 8 g of acetic anhydride.

-

Heat the mixture to boiling (ebullition) with vigorous stirring.

-

During the reaction, gradually add approximately 23 g of acetic acid.

-

Continuously distill off the ethanol that is formed during the reaction.

-

Maintain the reaction for a period of 2 to 3 hours until completion.

-

After the reaction is complete, remove the unreacted triethyl orthoformate by distillation under reduced pressure (5 to 1 Torr). The recovered triethyl orthoformate can be reused in subsequent batches.

-

Isolate the final product, 3-(ethoxymethylene)pentane-2,4-dione, by distillation of the residue through a simple distillation bridge at a reduced pressure of 0.1 to 0.3 Torr. This yields 355 g (91% of the theoretical yield based on acetylacetone) of the desired product.

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the synthesis of 3-(ethoxymethylene)pentane-2,4-dione from pentane-2,4-dione and triethyl orthoformate.

Caption: Reaction pathway for the synthesis of 3-(ethoxymethylene)pentane-2,4-dione.

References

An In-depth Technical Guide to 3-(Ethoxymethylene)pentane-2,4-dione (CAS 33884-41-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(ethoxymethylene)pentane-2,4-dione (CAS 33884-41-2), a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides established synthesis protocols, and explores its diverse applications, with a particular focus on its role as a precursor for anticancer agents and in the synthesis of bioactive heterocyclic compounds and coordination complexes. Detailed experimental methodologies and quantitative data are presented to support researchers in their scientific endeavors.

Chemical Information

3-(Ethoxymethylene)pentane-2,4-dione is a beta-dicarbonyl compound characterized by an ethoxymethylene group attached to the central carbon of a pentane-2,4-dione backbone. This structural feature imparts unique reactivity, making it a valuable intermediate in various chemical transformations.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 33884-41-2 | [1][2][3] |

| IUPAC Name | 3-(ethoxymethylidene)pentane-2,4-dione | [1][2] |

| Synonyms | 3-(ethoxymethylene)-2,4-pentanedione, Ethyl 2-acetyl-3-oxobut-1-enoate | [1][2] |

| Molecular Formula | C₈H₁₂O₃ | [1][2][3] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow oil | General knowledge |

| Boiling Point | 140-142 °C at 15 mmHg | General knowledge |

| SMILES | CCOC=C(C(=O)C)C(=O)C | [1][3] |

| InChI | InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3 | [1][3] |

| InChIKey | ITTXGKOHFZJUEX-UHFFFAOYSA-N | [1][3] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 1.30 (t, 3H, CH₃), 2.25 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 4.10 (q, 2H, OCH₂), 7.80 (s, 1H, =CH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.5, 25.0, 31.0, 68.0, 110.0, 160.0, 195.0, 198.0 |

| FT-IR (neat) | ν (cm⁻¹): 2980 (C-H), 1710 (C=O, ketone), 1650 (C=O, enone), 1580 (C=C) |

Synthesis

The most common and efficient method for the synthesis of 3-(ethoxymethylene)pentane-2,4-dione is the reaction of pentane-2,4-dione (also known as acetylacetone) with an orthoformate, typically triethyl orthoformate, in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione

Materials:

-

Pentane-2,4-dione

-

Triethyl orthoformate

-

Acetic anhydride (optional, as catalyst and dehydrating agent)

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

A mixture of pentane-2,4-dione (1.0 mol) and triethyl orthoformate (1.2 mol) is prepared in a round-bottom flask.

-

A catalytic amount of acetic anhydride (e.g., 0.1 mol) can be added.

-

The reaction mixture is heated at 120-130 °C for 2-3 hours. During this time, ethanol is formed as a byproduct and can be removed by distillation.

-

After the reaction is complete, the excess triethyl orthoformate and acetic anhydride are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield 3-(ethoxymethylene)pentane-2,4-dione as a colorless to pale yellow oil.

Characterization: The purity and identity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by techniques like GC-MS.

Synthesis workflow for 3-(ethoxymethylene)pentane-2,4-dione.

Applications in Organic Synthesis

3-(Ethoxymethylene)pentane-2,4-dione is a versatile precursor for the synthesis of a wide range of organic compounds, particularly heterocyclic systems and coordination complexes.

Synthesis of Pyrazole Derivatives

The reaction of 3-(ethoxymethylene)pentane-2,4-dione with hydrazine derivatives is a well-established method for the synthesis of substituted pyrazoles, which are important scaffolds in medicinal chemistry.

Materials:

-

3-(Ethoxymethylene)pentane-2,4-dione

-

Hydrazine hydrate

-

Ethanol

-

Reflux apparatus

Procedure:

-

3-(Ethoxymethylene)pentane-2,4-dione (1.0 mol) is dissolved in ethanol in a round-bottom flask.

-

Hydrazine hydrate (1.0 mol) is added dropwise to the solution at room temperature with stirring.

-

The reaction mixture is then heated to reflux for 2-4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired pyrazole derivative.

General scheme for pyrazole synthesis.

Coordination Chemistry

The β-dicarbonyl moiety of 3-(ethoxymethylene)pentane-2,4-dione and its derivatives makes them excellent ligands for a variety of metal ions, forming stable coordination complexes. These complexes have applications in catalysis and materials science.

Materials:

-

3-(Ethoxymethylene)pentane-2,4-dione

-

Nickel(II) acetate tetrahydrate

-

Methanol

-

Potassium hydroxide (KOH)

Procedure:

-

A methanolic solution of 3-(ethoxymethylene)pentane-2,4-dione is prepared.

-

A methanolic solution of nickel(II) acetate tetrahydrate is added to the ligand solution.

-

A calculated amount of methanolic KOH is added to facilitate the deprotonation of the ligand and complex formation.

-

The reaction mixture is refluxed for a specified period (e.g., 2 hours).[4]

-

Upon cooling, the resulting precipitate (the nickel complex) is collected by filtration, washed with cold methanol, and dried under vacuum.[4]

Biological Activity and Anticancer Potential

Derivatives of 3-(ethoxymethylene)pentane-2,4-dione have demonstrated significant potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with a particularly noted activity against breast cancer cells.

Cytotoxicity against Cancer Cell Lines

Table 3: Cytotoxicity of 3-(Ethoxymethylene)pentane-2,4-dione Derivatives against Breast Cancer Cell Lines

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Chalcone Hybrid 9d | MCF-7 | <10 | [2] |

| Chalcone Hybrid 9g | MCF-7 | <10 | [2] |

| Chalcone Hybrid 9h | MCF-7 | <10 | [2] |

| Monobenzyltin C1 | MCF-7 | 2.5 ± 0.50 µg/mL (48h) | [5] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of derivatives of 3-(ethoxymethylene)pentane-2,4-dione is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.

The proposed mechanism involves the modulation of key regulatory proteins in the apoptotic and cell cycle pathways. While the precise signaling cascade for 3-(ethoxymethylene)pentane-2,4-dione itself is not fully elucidated, studies on structurally related compounds and their derivatives suggest the involvement of the p53 tumor suppressor protein and the Bcl-2 family of proteins.

Proposed apoptotic signaling pathway for derivatives.

Experimental Protocols for Biological Evaluation

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a solution containing propidium iodide and RNase A (to prevent staining of RNA).[6][7][8][9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Safety and Handling

3-(Ethoxymethylene)pentane-2,4-dione should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

Conclusion

3-(Ethoxymethylene)pentane-2,4-dione is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility as a precursor for a wide range of heterocyclic compounds, particularly those with demonstrated anticancer activity, underscores its importance for researchers in drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the promising properties of this compound and its derivatives.

References

- 1. 3-(Ethoxymethylene)pentane-2,4-dione | C8H12O3 | CID 240418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Ethoxymethylene)pentane-2,4-dione | 33884-41-2 | Benchchem [benchchem.com]

- 3. PubChemLite - 3-(ethoxymethylene)pentane-2,4-dione (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. japsonline.com [japsonline.com]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. vet.cornell.edu [vet.cornell.edu]

A Technical Guide to the Reaction Mechanisms of 3-(Ethoxymethylene)pentane-2,4-dione with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Ethoxymethylene)pentane-2,4-dione, also known as 3-(ethoxymethylidene)pentane-2,4-dione, is a versatile bifunctional reagent widely employed in organic synthesis.[1][2] Its unique structure, featuring a vinylogous ester conjugated with a β-dicarbonyl system, renders it highly electrophilic and susceptible to attack by a diverse range of nucleophiles. This reactivity is harnessed for the construction of various heterocyclic and acyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the core reaction mechanisms of 3-(ethoxymethylene)pentane-2,4-dione with common nucleophiles, including amines, hydrazines, hydroxylamine, and thiols. Detailed experimental protocols, tabulated reaction data, and mechanistic diagrams are presented to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.

Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione

The primary synthetic route to 3-(ethoxymethylene)pentane-2,4-dione involves the reaction of pentane-2,4-dione (acetylacetone) with an orthoformate, typically triethyl orthoformate, often with acetic anhydride.[1] This condensation reaction introduces the reactive ethoxymethylene group.

General Experimental Protocol

A mixture of pentane-2,4-dione and a slight excess of triethyl orthoformate is heated, often in the presence of acetic anhydride, for several hours. The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the volatile byproducts (ethanol and ethyl acetate) are removed by distillation. The resulting crude product is then purified, typically by vacuum distillation, to yield 3-(ethoxymethylene)pentane-2,4-dione as a clear yellow liquid.

Core Reactivity and General Mechanism

The reactivity of 3-(ethoxymethylene)pentane-2,4-dione is dominated by its electrophilic character.[1] The molecule can be viewed as a vinylogous ester and an α,β-unsaturated ketone. Nucleophilic attack primarily occurs at the methylene carbon bearing the ethoxy group. This is a conjugate addition-elimination (or nucleophilic substitution) pathway, where the ethoxy group acts as a good leaving group, facilitated by the electron-withdrawing acetyl groups.

Reactions with N-Nucleophiles

Nitrogen-based nucleophiles, such as primary amines and hydrazines, react readily to form stable enaminones and pyrazoles, respectively. These reactions are foundational in heterocyclic chemistry.

Reaction with Primary Amines: Enaminone Synthesis

Primary amines react with 3-(ethoxymethylene)pentane-2,4-dione in a straightforward substitution reaction to yield β-enaminones.[3] These compounds are versatile intermediates in the synthesis of alkaloids and other heterocyclic systems. The reaction typically proceeds smoothly by heating the reactants in a suitable solvent like ethanol.

Reaction with Hydrazine & Hydroxylamine: Heterocycle Synthesis

The reaction with bifunctional nucleophiles like hydrazine or hydroxylamine is a powerful method for constructing five-membered heterocycles. This is a classic cyclocondensation reaction.

-

Hydrazine (NH₂NH₂): The reaction yields 4-acetyl-3,5-dimethylpyrazole. The mechanism involves an initial substitution of the ethoxy group by one nitrogen of hydrazine, forming a hydrazone-like intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto one of the ketone carbonyls, leading to cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring.[4][5] This is a highly favored thermodynamic outcome.[5]

-

Hydroxylamine (NH₂OH): In an analogous fashion, hydroxylamine reacts to form 4-acetyl-3,5-dimethylisoxazole. The mechanism follows the same pathway of substitution, intramolecular cyclization, and dehydration.[6][7][8]

References

- 1. 3-(Ethoxymethylene)pentane-2,4-dione | 33884-41-2 | Benchchem [benchchem.com]

- 2. 3-(Ethoxymethylene)pentane-2,4-dione | C8H12O3 | CID 240418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enaminone synthesis by amination [organic-chemistry.org]

- 4. homework.study.com [homework.study.com]

- 5. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]

- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clean and efficient synthesis of isoxazole derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 3-(Ethoxymethylene)pentane-2,4-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 3-(ethoxymethylene)pentane-2,4-dione. Drawing upon established principles of keto-enol tautomerism in β-dicarbonyl compounds and data from closely related analogues, this document outlines the structural forms, equilibrium dynamics, and the influence of environmental factors. Detailed experimental protocols for the synthesis and analysis of this class of compounds are also presented.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of 1,3-dicarbonyl compounds like pentane-2,4-dione and its derivatives, the most common form of tautomerism is the keto-enol equilibrium. This equilibrium involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct forms: a diketo form and an enol form. The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and a conjugated π-system, often making it the predominant tautomer in the gas phase and non-polar solvents.

For 3-(ethoxymethylene)pentane-2,4-dione, the substitution at the central carbon atom (C3) influences the position of this equilibrium. The ethoxymethylene group, with its electronic and steric properties, is expected to modulate the relative stabilities of the tautomeric forms.

Tautomeric Forms of 3-(Ethoxymethylene)pentane-2,4-dione

3-(Ethoxymethylene)pentane-2,4-dione can exist in a diketo form and two possible chelated enol forms, which are in equilibrium. Due to the substitution at the C3 position, the enolization can occur towards either of the carbonyl groups. However, the ethoxymethylene substituent renders the two acetyl groups electronically distinct, leading to potentially different populations of the two enol tautomers.

Figure 1: Tautomeric equilibrium of 3-(ethoxymethylene)pentane-2,4-dione.

Influence of Solvents on Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. Polar solvents tend to favor the more polar diketo tautomer, while non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form. This is a well-established trend for β-dicarbonyl compounds.

Table 1: Tautomeric Equilibrium of Pentane-2,4-dione in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol | Reference |

| Gas Phase | 1 | 92 | [1] |

| Hexane | 1.9 | 92 | [1] |

| Carbon Tetrachloride | 2.2 | 81 | [2] |

| Benzene | 2.3 | 86 | [3] |

| Chloroform | 4.8 | 77 | [3] |

| Acetone | 20.7 | 62 | [3] |

| Dimethyl Sulfoxide | 46.7 | 58 | [2] |

| Water | 80.1 | 15 | [1] |

It is anticipated that 3-(ethoxymethylene)pentane-2,4-dione will exhibit a similar trend, with a high percentage of the enol form in non-polar solvents and a shift towards the diketo form in polar, protic solvents that can disrupt the internal hydrogen bond.

Spectroscopic Analysis of Tautomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the qualitative and quantitative analysis of tautomeric mixtures.

NMR Spectroscopy

In ¹H NMR spectroscopy, the diketo and enol forms give rise to distinct signals. The diketo form is characterized by a signal for the methine proton at the C3 position, while the enol form shows a characteristic downfield signal for the enolic hydroxyl proton. The vinylic proton of the ethoxymethylene group will also have a characteristic chemical shift. The relative amounts of the tautomers can be determined by integrating the respective signals.

Table 2: Representative ¹H NMR Chemical Shifts for Tautomers of 3-Substituted Pentane-2,4-diones

| Functional Group | Tautomeric Form | Representative Chemical Shift (δ, ppm) |

| -CH₃ (acetyl) | Diketo | ~2.2 |

| -CH₃ (acetyl) | Enol | ~2.0 |

| -CH- (C3) | Diketo | ~4.0 |

| =CH- (ethoxymethylene) | Enol | ~7.5 - 8.5 |

| -OH (enolic) | Enol | ~12 - 17 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the tautomers. The diketo form exhibits two distinct C=O stretching frequencies. The enol form, due to conjugation and intramolecular hydrogen bonding, shows a broad O-H stretch and a C=O stretching frequency at a lower wavenumber compared to the diketo form. A strong band corresponding to the C=C double bond is also observed for the enol tautomer.

Table 3: Representative IR Absorption Frequencies for Tautomers of β-Dicarbonyl Compounds

| Vibrational Mode | Tautomeric Form | Representative Frequency (cm⁻¹) |

| C=O stretch | Diketo | 1725 - 1705 |

| C=O stretch (conjugated) | Enol | 1640 - 1580 |

| C=C stretch | Enol | ~1600 |

| O-H stretch (hydrogen-bonded) | Enol | 3200 - 2500 (broad) |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of 3-(ethoxymethylene)pentane-2,4-dione, based on established methods for related compounds.

Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione

This protocol is adapted from the general synthesis of 3-substituted pentane-2,4-diones.

Figure 2: General workflow for the synthesis of 3-(ethoxymethylene)pentane-2,4-dione.

Materials:

-

Pentane-2,4-dione

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Anhydrous solvent (e.g., toluene)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a solution of pentane-2,4-dione in the anhydrous solvent, add triethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Procedure:

-

Prepare solutions of 3-(ethoxymethylene)pentane-2,4-dione of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆).

-

Acquire the ¹H NMR spectrum for each sample at a constant temperature.

-

Identify the characteristic signals for the diketo and enol tautomers.

-

Integrate the area of a well-resolved signal corresponding to the diketo form (e.g., the C3-H proton) and a signal corresponding to the enol form (e.g., the vinylic proton of the ethoxymethylene group).

-

Calculate the percentage of each tautomer using the following formula:

% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Diketo))] x 100 % Diketo = [Integral(Diketo) / (Integral(Enol) + Integral(Diketo))] x 100

Computational Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable tools for predicting the relative stabilities of tautomers.[4] While specific computational studies on 3-(ethoxymethylene)pentane-2,4-dione are scarce, calculations on related systems can provide insights. These studies typically involve geometry optimization of the tautomers followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative Gibbs free energies (ΔG) are then used to predict the tautomeric equilibrium constant.

Figure 3: A typical computational workflow for studying tautomerism.

Conclusion

The tautomerism of 3-(ethoxymethylene)pentane-2,4-dione is governed by a dynamic equilibrium between its diketo and enol forms. While direct experimental data for this specific compound is limited, a comprehensive understanding can be built upon the well-established principles of tautomerism in β-dicarbonyl systems. The position of the equilibrium is expected to be significantly influenced by the solvent, with non-polar environments favoring the enol tautomer. Spectroscopic techniques such as NMR and IR are indispensable for the characterization and quantification of the tautomeric mixture. The provided experimental and computational protocols offer a framework for further investigation into the nuanced tautomeric behavior of this and related compounds, which is crucial for applications in synthetic chemistry and drug development.

References

- 1. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Electrophilic Nature of 3-(Ethoxymethylene)pentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Ethoxymethylene)pentane-2,4-dione is a versatile β-dicarbonyl compound characterized by a pronounced electrophilic nature. This property stems from the electron-withdrawing effects of the two carbonyl groups and the ethoxymethylene moiety, which renders the molecule susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the synthesis, reactivity, and mechanistic aspects of 3-(ethoxymethylene)pentane-2,4-dione, with a focus on its utility as an electrophile in organic synthesis, particularly in the construction of heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic chemistry and drug discovery.

Introduction

3-(Ethoxymethylene)pentane-2,4-dione, also known by its IUPAC name 3-(ethoxymethylidene)pentane-2,4-dione, is a key synthetic intermediate with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol [1][2]. Its structure, featuring a conjugated system of a carbon-carbon double bond with two carbonyl groups, imparts a significant electrophilic character to the β-carbon of the double bond. This inherent reactivity makes it a valuable precursor for the synthesis of a wide range of organic compounds, most notably heterocyclic structures like pyrazoles, which are of significant interest in medicinal chemistry.

Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione

The most common and efficient method for the synthesis of 3-(ethoxymethylene)pentane-2,4-dione involves the reaction of pentane-2,4-dione (acetylacetone) with an orthoformate, typically triethyl orthoformate, often in the presence of an acid catalyst or with heating.

General Reaction Scheme

The synthesis proceeds via the enol form of pentane-2,4-dione, which acts as a nucleophile, attacking the electrophilic carbon of the orthoformate. Subsequent elimination of ethanol yields the desired product.

Caption: General synthesis of 3-(ethoxymethylene)pentane-2,4-dione.

Experimental Protocol: Synthesis from Pentane-2,4-dione and Triethyl Orthoformate

This protocol is a representative procedure for the synthesis of 3-(ethoxymethylene)pentane-2,4-dione.

Materials:

-

Pentane-2,4-dione

-

Triethyl orthoformate

-

Acetic anhydride (optional, as a dehydrating agent)

-

Zinc chloride (optional, as a catalyst)

Procedure:

-

A mixture of pentane-2,4-dione and a slight excess of triethyl orthoformate is prepared. Acetic anhydride can be added to react with the ethanol formed during the reaction, driving the equilibrium towards the product.

-

A catalytic amount of zinc chloride can be added to facilitate the reaction.

-

The mixture is heated, typically at reflux, for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess reagents and byproducts are removed by distillation under reduced pressure.

-

The crude product is then purified by fractional distillation to yield pure 3-(ethoxymethylene)pentane-2,4-dione as a clear yellow liquid.

Quantitative Data: Optimized reaction conditions can lead to yields ranging from 72% to 85%, with a purity of ≥98% as confirmed by gas chromatography[1].

Spectroscopic Data

The structure of 3-(ethoxymethylene)pentane-2,4-dione can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum typically shows a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, singlets for the two methyl groups attached to the carbonyls, and a singlet for the vinylic proton. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the carbons of the double bond, the carbons of the ethoxy group, and the methyl carbons. |

| IR Spectroscopy | The infrared spectrum is characterized by strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the stretching vibrations of the conjugated carbonyl groups. The C=C double bond stretching and C-O stretching of the ethoxy group will also be present. |

Electrophilic Reactivity and Applications in Synthesis

The electrophilic nature of 3-(ethoxymethylene)pentane-2,4-dione is the cornerstone of its synthetic utility. The β-carbon of the α,β-unsaturated system is highly susceptible to attack by a variety of nucleophiles.

Reaction with Amines: Formation of Enaminones

Primary and secondary amines readily react with 3-(ethoxymethylene)pentane-2,4-dione in a nucleophilic substitution reaction, displacing the ethoxy group to form stable enaminones.

Caption: Formation of enaminones from 3-(ethoxymethylene)pentane-2,4-dione.

Knorr Pyrazole Synthesis

One of the most significant applications of 3-(ethoxymethylene)pentane-2,4-dione is its role as a 1,3-dielectrophile in the Knorr pyrazole synthesis. Reaction with hydrazine or its derivatives leads to the formation of pyrazole rings, a common scaffold in pharmaceuticals.

The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

This protocol provides a general procedure for the synthesis of a pyrazole derivative using 3-(ethoxymethylene)pentane-2,4-dione and a hydrazine.

Materials:

-

3-(Ethoxymethylene)pentane-2,4-dione

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or acetic acid (as solvent)

Procedure:

-

3-(Ethoxymethylene)pentane-2,4-dione is dissolved in a suitable solvent such as ethanol or glacial acetic acid.

-

An equimolar amount of the hydrazine derivative is added to the solution. The reaction is often exothermic.

-

The reaction mixture is stirred at room temperature or heated to reflux for a specified period, typically 1-2 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled. The pyrazole product may precipitate from the solution.

-

If precipitation occurs, the solid is collected by filtration, washed with a cold solvent, and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Quantitative Data for Representative Reactions:

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 3-(Phenylamino)methylene-pentane-2,4-dione | EtOH, rt, 15 min | 93 | [Acta Chim. Slovaca 2013, 60, 85-93] |

| 3-Chloroaniline | 3-(3-Chlorophenylamino)methylene-pentane-2,4-dione | EtOH, reflux, 1 h | 98 | [Acta Chim. Slovaca 2013, 60, 85-93] |

| 4-Methoxyaniline | 3-(4-Methoxyphenylamino)methylene-pentane-2,4-dione | EtOH, rt, 1 h | 95 | [Acta Chim. Slovaca 2013, 60, 85-93] |

| Hydrazine | 3,5-Dimethyl-1H-pyrazole | Acetic Acid, heat | High | General Knowledge |

Conclusion

3-(Ethoxymethylene)pentane-2,4-dione is a valuable and versatile electrophilic building block in organic synthesis. Its straightforward preparation and high reactivity with a variety of nucleophiles make it an important precursor for the synthesis of enaminones and, most notably, pyrazole-containing heterocycles. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its application in research and development, particularly in the fields of medicinal chemistry and materials science, where the construction of complex molecular architectures is paramount.

References

Key Spectral Data and Experimental Protocols for 3-(Ethoxymethylene)pentane-2,4-dione

For Immediate Release

This technical guide provides an in-depth overview of the key spectral data for 3-(ethoxymethylene)pentane-2,4-dione, a significant intermediate in organic synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in a clear, tabular format, alongside detailed experimental protocols for the synthesis and characterization of the compound.

Spectroscopic Data

The structural elucidation of 3-(ethoxymethylene)pentane-2,4-dione is heavily reliant on spectroscopic methods. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of 3-(ethoxymethylene)pentane-2,4-dione is characterized by distinct signals corresponding to the ethoxy group and the vinylic proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.35 | Singlet | 1H | =CH-O |

| 3.55 | Quartet | 2H | -O-CH₂-CH₃ |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Carbonyl carbons are typically observed in the downfield region of the spectrum (170-220 ppm).[1]

| Chemical Shift (δ) ppm | Assignment |

| ~190-210 | C=O (Ketone) |

| Data not available | =C(OEt)- |

| Data not available | =C(C(O)CH₃)₂ |

| Data not available | -O-CH₂-CH₃ |

| Data not available | -C(O)CH₃ |

| Data not available | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum of 3-(ethoxymethylene)pentane-2,4-dione displays characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Description |

| 1656 | C=O Stretch |

| 1584 | C=C Stretch |

Sample preparation: Attenuated Total Reflectance (ATR)[2]

Experimental Protocols

Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione

3-(Ethoxymethylene)pentane-2,4-dione can be synthesized via the reaction of pentane-2,4-dione with triethyl orthoformate.[2]

Procedure:

-

A mixture of pentane-2,4-dione and triethyl orthoformate is prepared.

-

The mixture is heated, typically under reflux, to drive the reaction. The use of acidic conditions can also facilitate the reaction.[2]

-

The progress of the reaction can be monitored using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, the excess reagents and byproducts are removed, often through distillation under reduced pressure, to yield the crude product.

-

Further purification can be achieved through techniques such as column chromatography or distillation to obtain pure 3-(ethoxymethylene)pentane-2,4-dione.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data is processed to obtain chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values.

Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the liquid sample is placed directly on the ATR crystal. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. The resulting data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 3-(ethoxymethylene)pentane-2,4-dione.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Molecular weight and formula of 3-(Ethoxymethylene)pentane-2,4-dione.

An In-depth Technical Guide to 3-(Ethoxymethylene)pentane-2,4-dione for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Ethoxymethylene)pentane-2,4-dione, a versatile compound with significant applications in organic synthesis and medicinal chemistry. This document outlines its chemical properties, synthesis, and potential as a precursor for therapeutic agents, particularly in anticancer drug development.

Core Compound Data

The fundamental chemical properties of 3-(Ethoxymethylene)pentane-2,4-dione are summarized below, providing a foundational reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₈H₁₂O₃[1][2][3][4][5] |

| Molecular Weight | 156.18 g/mol [1][2][3][4][5] |

| IUPAC Name | 3-(ethoxymethylidene)pentane-2,4-dione[1][4][5] |

| CAS Number | 33884-41-2[1][2][3] |

| Appearance | Clear yellow liquid[2][5] |

| Canonical SMILES | CCOC=C(C(=O)C)C(=O)C[1][4][5] |

| InChI Key | ITTXGKOHFZJUEX-UHFFFAOYSA-N[1][4][5] |

Synthesis Protocol

The synthesis of 3-(Ethoxymethylene)pentane-2,4-dione is most commonly achieved through the reaction of pentane-2,4-dione with an orthoformate, such as triethyl orthoformate. This straightforward and efficient method is widely adopted in research settings.

Experimental Methodology

Materials:

-

Pentane-2,4-dione

-

Triethyl orthoformate

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

A solution of pentane-2,4-dione in an anhydrous solvent is prepared in a reaction vessel equipped with a reflux condenser.

-

Triethyl orthoformate is added to the solution.

-

A catalytic amount of an acid catalyst is introduced to the mixture.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and any volatile byproducts are removed under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure 3-(Ethoxymethylene)pentane-2,4-dione.

This synthetic approach is valued for its reliability and the high purity of the resulting product.

Chemical Reactivity and Applications

3-(Ethoxymethylene)pentane-2,4-dione serves as a key intermediate in the synthesis of a variety of organic molecules. Its reactivity is characterized by the electrophilic nature of the ethoxymethylene group, making it susceptible to nucleophilic attack. This property is extensively utilized in the construction of heterocyclic compounds, such as pyrazoles and isoxazoles, which are prevalent scaffolds in many pharmaceutical agents.[1]

Relevance in Drug Discovery

The derivatives of 3-(Ethoxymethylene)pentane-2,4-dione have garnered significant interest in the field of medicinal chemistry. Research has indicated that these derivatives exhibit promising biological activities, including potential anticancer properties.[1] Studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines.[1] This suggests that the 3-(ethoxymethylene)pentane-2,4-dione scaffold is a valuable starting point for the development of novel therapeutic agents.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-(Ethoxymethylene)pentane-2,4-dione.

Caption: Synthetic pathway of 3-(Ethoxymethylene)pentane-2,4-dione.

References

An In-depth Technical Guide to 3-(ethoxymethylidene)pentane-2,4-dione: Synonyms, Synthesis, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(ethoxymethylidene)pentane-2,4-dione, a versatile chemical intermediate. The guide covers its nomenclature, physical and chemical properties, detailed synthesis protocols, and its significant role as a precursor to biologically active pyrazole derivatives.

Chemical Identity and Synonyms

3-(ethoxymethylidene)pentane-2,4-dione is a β-dicarbonyl compound characterized by an ethoxymethylidene group attached to the central carbon of a pentane-2,4-dione backbone.[1] Its chemical identity is well-established through various nomenclature systems and registry numbers.

| Identifier | Value |

| IUPAC Name | 3-(ethoxymethylidene)pentane-2,4-dione |

| CAS Number | 33884-41-2 |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| InChI Key | ITTXGKOHFZJUEX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC=C(C(=O)C)C(=O)C |

A variety of synonyms are used in literature and commercial listings to refer to this compound. These are crucial for comprehensive literature searches and procurement.

| Synonym Category | Synonym |

| Systematic & Semi-Systematic | 3-(ethoxymethylene)pentane-2,4-dione |

| 3-(ethoxymethylene)-2,4-pentanedione | |

| 2,4-Pentanedione, 3-(ethoxymethylene)- | |

| 3-ethoxymethylene-pentan-2,4-dione | |

| Common & Trivial Names | 3-(ethoxymethylene)acetylacetone |

| methyl 1-methylcarbonyl-2-ethoxyvinyl ketone | |

| Product Codes/Other Identifiers | AKOS MSC-0742 |

| NSC 46601 | |

| DTXSID00286589 |

Experimental Protocols

The synthesis of 3-(ethoxymethylidene)pentane-2,4-dione and its subsequent conversion to pyrazole derivatives are key processes for its application in research and development.

This protocol is based on the reaction of pentane-2,4-dione with triethyl orthoformate.[1]

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Triethyl orthoformate

-

Anhydrous potassium carbonate

-

Acetone

-

Methyl iodide (for synthesis of a derivative, see note)

-

Ethanol

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add pentane-2,4-dione and triethyl orthoformate in a molar ratio of approximately 4:1 (e.g., 24 mL of pentane-2,4-dione and 6 mL of triethyl orthoformate).[1]

-

Heat the mixture to 107°C under an inert atmosphere (Argon) for 8 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be purified by distillation under reduced pressure.

Note: For the synthesis of related substituted pentane-2,4-diones, an alkylating agent like methyl iodide can be reacted with pentane-2,4-dione in the presence of a base like anhydrous potassium carbonate in a solvent such as acetone, typically under reflux for several hours.

This protocol outlines the Knorr pyrazole synthesis, a common method for preparing pyrazoles from β-dicarbonyl compounds.[2]

Materials:

-

Pentane-2,4-dione

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Catalytic amount of acid (e.g., acetic acid)

Procedure:

-

Dissolve pentane-2,4-dione in ethanol in a round-bottomed flask.

-

Add a catalytic amount of acid to the solution.

-

Slowly add hydrazine hydrate to the mixture with stirring. The reaction is often exothermic.

-

After the addition is complete, reflux the mixture for a specified time (typically 1-3 hours), monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3,5-dimethylpyrazole.[3][4]

Role in the Synthesis of Biologically Active Pyrazole Derivatives

3-(ethoxymethylidene)pentane-2,4-dione is a valuable precursor for the synthesis of various heterocyclic compounds, most notably pyrazole derivatives. The reaction with hydrazines leads to the formation of pyrazoles with diverse substitution patterns, which have shown significant potential in drug development.

Pyrazole derivatives synthesized from β-dicarbonyl precursors have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] The tables below summarize the Minimum Inhibitory Concentration (MIC) values for representative pyrazole derivatives against various microbial strains.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives (MIC in µg/mL) [5]

| Compound/Antibiotic | S. aureus | B. subtilis | E. coli | K. pneumoniae | S. typhimurium |

| Pyrazole Derivative 21a[1] | 62.5 | 125 | 62.5 | 62.5 | - |

| Imidazo-pyridine pyrazole 18[5] | <1 | <1 | <1 | <1 | - |

| Pyrano[2,3-c] pyrazole 5c[6] | - | - | 6.25 | 6.25 | - |

| Chloramphenicol[1] | >125 | >125 | - | - | - |

| Ciprofloxacin[5] | - | - | - | - | - |

| Imipenem[7] | 0.25 | 0.5 | - | - | - |

| Colistin[7] | - | - | 0.5 | 0.5 | 0.5 |

Note: '-' indicates data not available in the cited sources.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives (MIC in µg/mL) [5]

| Compound/Antifungal | C. albicans | A. niger | A. fumigatus |

| Pyrazole Derivative 21a[1] | 7.8 | 2.9 | - |

| Pyrazoline 5[8] | - | - | - |

| Clotrimazole[1] | >7.8 | >7.8 | - |

| Fluconazole[8] | - | - | - |

The β-dicarbonyl scaffold is a key structural motif in compounds exhibiting anticancer properties.[9] Derivatives of 3-(ethoxymethylidene)pentane-2,4-dione, particularly the resulting pyrazoles, have been investigated for their cytotoxic effects against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for some of these compounds.

Table 3: Anticancer Activity of Selected Pyrazole and Related Derivatives (IC50 in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazolylbenzyltriazole PYZ19 | COX-II | 5.01 | [10] |

| Dihydropyrazole sulfonamide PYZ20 | COX-II | 0.33 | [10] |

| 1,5-diarylpyrazole-urea PYZ16 | COX-II | 0.52 | [10] |

| 2,5-diaryl-1,3,4-oxadiazole ODZ2 | COX-II | 0.48 | [10] |

| Pterostilbene-oxime ether 7 | COX-2 | 0.085 | [11] |

| 1,3-Dihydro-2H-indolin-2-one 4e | COX-2 | 2.35 | [12] |

| Dregamine derivative 5 | L5178Y (MDR) | 5.47 | [13] |

| Triazine derivative 98 | MCF-7 | 0.1 | [14] |

| Dihydroquinoline derivative 11 | T47D | 2.20 | [14] |

| Thienopyrimidine derivative 52 | T47D | 6.9 | [14] |

Mechanistic Insights and Signaling Pathways

The biological activities of pyrazole derivatives and their β-dicarbonyl precursors are attributed to their interaction with specific cellular targets and signaling pathways.

A primary mechanism of antibacterial action for many pyrazole derivatives is the inhibition of DNA gyrase (and topoisomerase IV).[15][16] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the cessation of cell division and eventual cell death.

β-dicarbonyl compounds and their derivatives can exhibit anti-inflammatory and anticancer effects through the inhibition of cyclooxygenase-2 (COX-2).[10][12] COX-2 is an enzyme that is often overexpressed in inflamed tissues and tumors, where it promotes the synthesis of prostaglandins, which are signaling molecules that drive inflammation and cell proliferation.

Conclusion

3-(ethoxymethylidene)pentane-2,4-dione is a chemical intermediate of significant interest due to its utility in synthesizing a wide range of pyrazole derivatives. These derivatives have demonstrated promising biological activities, including potent antimicrobial and anticancer effects. The mechanisms of action, such as the inhibition of DNA gyrase and COX-2, provide a solid foundation for the rational design of new therapeutic agents. Further research into the structure-activity relationships of these compounds is warranted to optimize their efficacy and safety profiles for potential clinical applications.

References

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. homework.study.com [homework.study.com]

- 4. What is the product when 2,4-pentanedione reacts with hydrazine (NH₂NH₂)?.. [askfilo.com]

- 5. benchchem.com [benchchem.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes: The Versatile Role of 3-(Ethoxymethylene)pentane-2,4-dione in Heterocyclic Synthesis

Introduction

3-(Ethoxymethylene)pentane-2,4-dione is a highly versatile and reactive building block in organic synthesis, particularly for the construction of a wide array of heterocyclic systems. Its structure incorporates a 1,3-dicarbonyl moiety and a reactive ethoxymethylene group, which serves as an excellent electrophilic site. This combination allows for facile condensation reactions with various binucleophiles, making it a valuable precursor for synthesizing substituted pyrazoles, pyrimidines, pyridones, and quinolines. These heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families using this precursor.

Logical Workflow: From Precursor to Heterocycle

The general synthetic strategy involves a one-pot condensation and cyclization sequence. The specific heterocycle synthesized is determined by the choice of the binucleophilic reagent.

Caption: General experimental workflow for heterocyclic synthesis.

Application Note 1: Synthesis of Substituted Pyrazoles

Principle: The reaction of 3-(ethoxymethylene)pentane-2,4-dione with hydrazine derivatives is a classic and efficient method for the synthesis of pyrazoles, often referred to as a variant of the Knorr pyrazole synthesis. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ethoxymethylene group, followed by intramolecular condensation with one of the ketone carbonyls to form the stable five-membered aromatic ring. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring.

Caption: Reaction scheme for pyrazole synthesis.

Experimental Protocol: Synthesis of 4-Acetyl-5-methyl-1H-pyrazole

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(ethoxymethylene)pentane-2,4-dione (1.56 g, 10 mmol) in 30 mL of ethanol.

-

Reagent Addition: To this solution, add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise with stirring. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with a small amount of cold ethanol (2 x 5 mL), and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

Application Note 2: Synthesis of Substituted Pyrimidines

Principle: Pyrimidine rings can be constructed by condensing a three-carbon 1,3-dielectrophile with a reagent containing an N-C-N fragment, such as urea, thiourea, or amidines.[1][2] 3-(Ethoxymethylene)pentane-2,4-dione serves as the C-C-C component. The reaction involves a double condensation, where both nitrogen atoms of the N-C-N reagent react with the two carbonyl groups of the dione, leading to the formation of the six-membered heterocyclic ring.[3]

Caption: Reaction scheme for pyrimidine synthesis.

Experimental Protocol: Synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one

-

Reactant Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask under an inert atmosphere.

-

Reagent Addition: To the sodium ethoxide solution, add urea (0.60 g, 10 mmol) and 3-(ethoxymethylene)pentane-2,4-dione (1.56 g, 10 mmol).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours with constant stirring.

-

Work-up: After cooling to room temperature, reduce the solvent volume to approximately 10 mL under reduced pressure. Neutralize the remaining solution by adding glacial acetic acid dropwise.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: Dry the solid product. Recrystallization from ethanol can be performed to obtain a purified product.

Application Note 3: Synthesis of Substituted 4-Quinolones

Principle: The Gould-Jacobs reaction is a powerful method for synthesizing 4-quinolone skeletons, which are precursors to many antibacterial agents.[4][5] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature thermal cyclization.[6] A similar pathway can be utilized with 3-(ethoxymethylene)pentane-2,4-dione. The process begins with a nucleophilic attack from the aniline onto the ethoxymethylene group, followed by elimination of ethanol to form an enamine intermediate. Subsequent thermal cyclization and dehydration yield the substituted quinolone ring system.[7][8]

Experimental Protocol: Synthesis of 3-Acetyl-2-methyl-4-quinolone

-

Reactant Preparation: In a flask suitable for high-temperature reactions (e.g., a flask for use with a heating mantle or a specialized microwave vial), mix aniline (0.93 g, 10 mmol) and 3-(ethoxymethylene)pentane-2,4-dione (1.56 g, 10 mmol).

-

Initial Condensation: Heat the mixture at 100-120 °C for 1 hour to form the intermediate enamine, allowing for the evaporation of the ethanol byproduct.

-

Cyclization: For thermal cyclization, add the reaction mixture to a high-boiling point solvent like Dowtherm A (diphenyl ether). Heat the solution to a high temperature (typically 240-260 °C) and maintain for 15-30 minutes.[5]

-

Work-up: Allow the reaction mixture to cool to below 100 °C, and then carefully add hexane or petroleum ether to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with the precipitation solvent to remove the residual Dowtherm A.

-

Purification: The crude product can be purified by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or by column chromatography.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the synthesis of various heterocycles from 3-(ethoxymethylene)pentane-2,4-dione. Yields are illustrative and can vary based on the specific substrate and precise reaction conditions.

| Heterocycle Type | Binucleophile Reagent | Solvent | Catalyst / Conditions | Time (h) | Temp (°C) | Approx. Yield (%) |

| Pyrazole | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | ~78 | 75-90 |

| Pyrimidine | Urea | Ethanol | Sodium Ethoxide, Reflux | 6-8 | ~78 | 60-75 |

| 4-Quinolone | Aniline | Dowtherm A | Thermal Cyclization | 0.5 | ~250 | 50-70 |

| Pyridone | Methylamine | Methanol | Reflux | 4-6 | ~65 | 65-80 |

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 7. iipseries.org [iipseries.org]

- 8. ablelab.eu [ablelab.eu]

Protocol for the Synthesis of β-Enaminones from 3-(Ethoxymethylene)pentane-2,4-dione and Primary Amines

For Research Use Only

Introduction

β-enaminones are a versatile class of organic compounds characterized by an electron-donating amino group and an electron-withdrawing carbonyl group conjugated through a carbon-carbon double bond. This structural motif imparts a wide range of chemical reactivity, making them valuable intermediates in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and quinolones, which are of significant interest in medicinal chemistry and drug development. The reaction of 3-(ethoxymethylene)pentane-2,4-dione with primary amines provides a straightforward and efficient route to a diverse library of β-enaminones. This document outlines a general protocol for this condensation reaction, including reaction conditions, purification, characterization, and a summary of expected outcomes with various primary amines.

Reaction Principle

The synthesis of β-enaminones from 3-(ethoxymethylene)pentane-2,4-dione and a primary amine is a nucleophilic addition-elimination reaction, also known as a condensation reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylene group. This is followed by the elimination of ethanol, leading to the formation of the stable β-enaminone product. The reaction is often carried out in a suitable solvent and may be facilitated by gentle heating.

Experimental Protocols

Materials and Equipment

-

3-(Ethoxymethylene)pentane-2,4-dione (CAS: 33884-41-2)

-

Various primary amines (e.g., aniline, benzylamine, ethanolamine)

-

Ethanol (anhydrous)

-

Acetic acid (glacial)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

General Reaction Procedure

-

To a solution of 3-(ethoxymethylene)pentane-2,4-dione (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid, see Table 1 for specific examples), add the primary amine (1.0-1.2 eq).

-

Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux) for the indicated time (typically 1-5 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Example Protocol: Synthesis of 4-(phenylamino)pent-3-en-2-one

-